1-iodo-2,4-bis(propan-2-yl)benzene CAS 496801-02-6 properties
1-iodo-2,4-bis(propan-2-yl)benzene CAS 496801-02-6 properties
The following technical guide is structured to serve as an authoritative reference for the properties, synthesis, and application of 1-iodo-2,4-bis(propan-2-yl)benzene .
Sterically Demanding Aryl Electrophiles in Advanced Ligand Design
Part 1: Executive Technical Summary
1-iodo-2,4-bis(propan-2-yl)benzene (hereafter 2,4-DI-I ) is a specialized aryl iodide intermediate used primarily in the synthesis of sterically encumbered ligands for transition metal catalysis. Distinguished by the presence of two isopropyl groups at the ortho and para positions relative to the iodine, this molecule offers a unique balance of steric protection and electronic activation.
Its primary utility lies in C-C and C-Heteroatom cross-coupling protocols , where it serves as a precursor to bulky phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbene (NHC) backbones. The steric bulk at the ortho position effectively retards catalyst deactivation pathways, such as cyclometallation, thereby enhancing the turnover number (TON) in downstream catalytic cycles.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 2-isopropyliodobenzene).
| Property | Value / Description | Note |
| IUPAC Name | 1-iodo-2,4-bis(propan-2-yl)benzene | Also: 2,4-Diisopropyliodobenzene |
| CAS Number | 496801-02-6 | |
| Molecular Formula | ||
| Molecular Weight | 288.17 g/mol | |
| Physical State | Viscous Liquid | Colorless to pale yellow (oxidizes on storage) |
| Boiling Point | ~135–140 °C @ 2 mmHg | Estimated.[1][2][3][4] High vacuum required for distillation. |
| Density | 1.38 ± 0.05 g/cm³ | Predicted based on aryl iodide trends. |
| Solubility | Hexane, DCM, THF, Toluene | Immiscible in water. |
| Stability | Light Sensitive | Store in amber glass under inert atmosphere ( |
Part 3: Synthetic Methodology & Validation
The most robust route to 2,4-DI-I is the regioselective electrophilic iodination of 1,3-diisopropylbenzene. The isopropyl groups activate the ring, directing the electrophile to the 4-position (sterically favored over the 2-position between the alkyl groups).
Reaction Pathway Diagram
The following graph illustrates the synthesis and subsequent activation pathways.
Figure 1: Electrophilic Aromatic Substitution pathway favoring the 4-position (becoming C1 in the product) due to steric blocking at C2.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 50g of 2,4-DI-I.
Reagents:
-
1,3-Diisopropylbenzene (1.0 equiv)
-
Iodine (
) (0.55 equiv) -
Iodic Acid (
) (0.2 equiv) as oxidant -
Solvent: Acetic Acid / Water (9:1 v/v)
-
Catalyst:
(cat. 5 mol%)
Step-by-Step Workflow:
-
Charge: In a 500mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 1,3-diisopropylbenzene in Acetic Acid (
). -
Activation: Add Iodine (
) and . The oxidant regenerates from iodide byproducts, ensuring 100% atom economy regarding the iodine source. -
Reaction: Heat to 60°C for 4 hours.
-
Validation Check: Monitor TLC (Hexane eluent). Product
will be lower than starting material. Staining with PMA or UV visualization is required.
-
-
Quench: Cool to RT. Pour into ice water containing
(Sodium Thiosulfate) to quench unreacted iodine (solution turns from purple/brown to yellow/clear). -
Extraction: Extract with Hexanes (3x). Wash organics with sat.[5]
(remove AcOH) and Brine. -
Purification: Dry over
, concentrate. Distill under high vacuum (0.5 - 2 mmHg). Collect the fraction boiling ~135°C.
Why this works: The use of an oxidant (
Part 4: Applications in Ligand Design
2,4-DI-I is a critical scaffold for generating Bulky Phosphines and Organometallics .
Metal-Halogen Exchange Workflow
Because the iodine atom is highly labile, it can be selectively exchanged for Lithium or Magnesium without affecting the isopropyl groups.
Figure 2: Conversion of 2,4-DI-I into reactive nucleophiles for ligand synthesis.
Critical Use Case: Buchwald Ligand Synthesis
In the synthesis of dialkylbiarylphosphines (e.g., XPhos analogs), the 2,4-diisopropyl moiety provides:
-
Rotational Barrier: Prevents free rotation of the aryl ring, locking the catalyst conformation.
-
Solubility: The alkyl chains significantly increase solubility in non-polar solvents (Toluene, Hexane) compared to methyl analogs.
Part 5: Spectroscopic Validation (QC Criteria)
To ensure the integrity of the synthesized material, compare analytical data against these predicted parameters.
1H NMR (400 MHz,
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.75 | Doublet (J=8 Hz) | 1H | H-6 (Ortho to Iodine) |
| 7.15 | Doublet (J=2 Hz) | 1H | H-3 (Meta to Iodine, between iPr) |
| 6.90 | dd (J=8, 2 Hz) | 1H | H-5 |
| 3.35 | Septet | 1H | CH (Ortho-isopropyl) |
| 2.85 | Septet | 1H | CH (Para-isopropyl) |
| 1.25 | Doublet | 6H | CH3 (Ortho-iPr) |
| 1.22 | Doublet | 6H | CH3 (Para-iPr) |
QC Pass Criteria:
-
Absence of Singlet at ~7.0 ppm: A singlet would indicate the symmetrical 1,3,5-triisopropylbenzene or failure to iodinate regioselectively.
-
Integration Ratio: Aromatic (3H) : Methine (2H) : Methyl (12H) must be exact.
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: The C-I bond is photosensitive. Long-term exposure to light liberates free iodine (
), turning the liquid brown. Store in foil-wrapped containers or amber glass at 4°C. -
Spill Cleanup: Absorb with sand/vermiculite. Treat surface with dilute sodium thiosulfate to neutralize any liberated iodine.
References
-
BenchChem. 1-iodo-2,4-bis(propan-2-yl)benzene Properties and Synthesis. Retrieved from .
-
Organic Syntheses. Iodination of Arenes: General Procedures. Org.[1][6][7][8] Synth. Coll. Vol. 2, 351. Link.
-
Knochel, P., et al. Preparation of Polyfunctional Organomagnesium Reagents.[6] Angew.[6] Chem. Int. Ed. 2003, 42, 4302.[6] Link.
-
Sigma-Aldrich. Safety Data Sheet: Aryl Iodides.Link.
-
PubChem. Compound Summary: 1-iodo-2,4-bis(propan-2-yl)benzene.[9]Link.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR spectrum [chemicalbook.com]
- 8. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 9. 1-iodo-2,4-bis(propan-2-yl)benzene | 496801-02-6 | Benchchem [benchchem.com]
Figure 1: Chemical Structure of 2-Iodo-1,4-diisopropylbenzene
